3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 3-chlorophenyl group at the 3-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes such as pantothenate synthetase (PS) in Mycobacterium tuberculosis (Mtb) . Key features influencing its pharmacological profile include the chloro substituent’s hydrophobicity, electronic effects, and the conformational flexibility of the tetrahydro-pyrazolopyridine ring .
Properties
CAS No. |
87628-44-2 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12/h1-3,6,14H,4-5,7H2,(H,15,16) |
InChI Key |
ILEYNNQWXGFZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolopyridines, which can have different functional groups attached to the core structure .
Scientific Research Applications
1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Antimycobacterial Activity: Pantothenate Synthetase Inhibitors
The 3-phenyl and 3-(halophenyl) derivatives of pyrazolo[4,3-c]pyridine are prominent as PS inhibitors. Key comparisons include:
Key Insights :
Antimicrobial Activity: ESKAPE Pathogen Inhibitors
Nitrofuran-tagged pyrazolo[4,3-c]pyridines exhibit broad-spectrum activity against ESKAPE pathogens. A lead compound, 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-...), outperforms nitrofurantoin with MIC values <1 µg/mL against Acinetobacter baumannii and Klebsiella pneumoniae .
Key Insights :
Structural and Conformational Comparisons
Crystallographic studies of chlorophenyl derivatives reveal:
Key Insights :
Kinase Inhibitors: c-Met and TLR7/8 Targets
Pyrazolo[4,3-c]pyridines are explored as c-Met inhibitors (e.g., anticancer agents) and TLR7/8 antagonists (e.g., lupus therapy).
Biological Activity
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the class of pyrazolopyridines. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| CAS No. | 87628-44-2 |
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | This compound |
| InChI Key | ILEYNNQWXGFZLC-UHFFFAOYSA-N |
Biological Activity Overview
The compound has demonstrated a range of biological activities, particularly in the fields of oncology and antimicrobial research. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines and possesses potential as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound can inhibit cell proliferation in cancer cells. For instance:
- Cytotoxicity Studies : In vitro assays have shown that the compound has an IC50 value in the range of 1.00 ± 0.42 µM against erythroleukemia (HEL) cells .
- Selectivity Index : The compound exhibits a high selectivity index (>25-fold) when tested against normal cell lines (e.g., Vero cells), indicating its potential for targeted cancer therapy without significant toxicity to normal cells .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to bind to specific enzymes and receptors involved in cancer cell signaling pathways, leading to reduced cell viability and induced apoptosis.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell growth and survival, potentially disrupting the tumor microenvironment and enhancing the efficacy of other therapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity:
- Broad-Spectrum Activity : Preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A recent study synthesized derivatives of pyrazolo[4,3-c]pyridine and evaluated their cytotoxicity against MCF7 (breast cancer) and other cancer cell lines. The results indicated that modifications in the chemical structure could enhance anticancer activity significantly .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of various pyrazolo derivatives against pathogenic strains. The findings suggested that certain structural modifications could improve their antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
